1-(Bromomethyl)-3-methoxy-5-methylbenzene
Overview
Description
1-(Bromomethyl)-3-methoxy-5-methylbenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the 1-position, a methoxy group at the 3-position, and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-methoxy-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-methoxy-5-methylbenzyl alcohol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzyl derivatives.
Reduction: Reduction of the bromomethyl group can yield 3-methoxy-5-methylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is a typical oxidizing agent.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: 3-Methoxy-5-methylbenzaldehyde.
Reduction: 3-Methoxy-5-methylbenzyl alcohol.
Scientific Research Applications
1-(Bromomethyl)-3-methoxy-5-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-methoxy-5-methylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing for the formation of covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The methoxy and methyl groups on the benzene ring influence the electronic properties of the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
1-(Bromomethyl)-4-methoxybenzene: Similar structure but lacks the methyl group at the 5-position, leading to different reactivity and applications.
1-(Chloromethyl)-3-methoxy-5-methylbenzene: Chlorine instead of bromine, resulting in different reactivity due to the difference in halogen properties.
1-(Bromomethyl)-3,5-dimethoxybenzene: Additional methoxy group at the 5-position, affecting the compound’s electronic properties and reactivity.
Uniqueness: The presence of both methoxy and methyl groups influences the electron density on the ring, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-3-methoxy-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSIZXUATJUOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342892 | |
Record name | 1-(bromomethyl)-3-methoxy-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106116-42-1 | |
Record name | 1-(bromomethyl)-3-methoxy-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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